molecular formula C17H20ClN3O B12685416 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride CAS No. 55973-87-0

3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride

Cat. No.: B12685416
CAS No.: 55973-87-0
M. Wt: 317.8 g/mol
InChI Key: HZHJRPLOMAIMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride is an organic compound known for its vibrant color and utility in various scientific applications. It is a phenoxazine derivative, which is a class of compounds known for their diverse chemical and biological properties. This compound is often used as a dye and has significant applications in biological staining and fluorescence microscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride typically involves the condensation of appropriate aromatic amines with phenoxazine derivatives. One common method includes the chemical oxidative polymerization in aqueous solutions of acetonitrile and dimethylformamide (DMF) . The reaction conditions, such as the concentration of reagents, temperature, and reaction time, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, which may have distinct properties and applications.

    Reduction: Reduction reactions can modify the electronic structure of the compound, potentially altering its color and fluorescence properties.

    Substitution: Substitution reactions, particularly involving the amino groups, can lead to the formation of new compounds with varied functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine derivatives with different substituents, while substitution reactions can produce a variety of amino-substituted phenoxazines.

Scientific Research Applications

3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in spectroscopic studies.

    Biology: The compound is employed as a biological stain, particularly in fluorescence microscopy, to visualize cellular components.

    Industry: The compound is used in the production of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride involves its interaction with biological molecules, leading to fluorescence. The compound’s molecular structure allows it to absorb light at specific wavelengths and emit light at different wavelengths, making it useful in fluorescence microscopy. The molecular targets and pathways involved include cellular components such as nucleic acids and proteins, which can be visualized using this compound.

Comparison with Similar Compounds

Similar Compounds

    Azure A: A similar phenothiazinium dye used in biological staining.

    Methylene Blue: Another phenothiazinium dye with applications in medicine and biology.

    Toluidine Blue O: Used in histology and cytology for staining purposes.

Uniqueness

3-Amino-7-(diethylamino)-2-methylphenoxazin-5-ium chloride is unique due to its specific chemical structure, which imparts distinct fluorescence properties. This makes it particularly useful in applications requiring high sensitivity and specificity, such as advanced imaging techniques.

Properties

CAS No.

55973-87-0

Molecular Formula

C17H20ClN3O

Molecular Weight

317.8 g/mol

IUPAC Name

(7-amino-8-methylphenoxazin-3-ylidene)-diethylazanium;chloride

InChI

InChI=1S/C17H19N3O.ClH/c1-4-20(5-2)12-6-7-14-16(9-12)21-17-10-13(18)11(3)8-15(17)19-14;/h6-10,18H,4-5H2,1-3H3;1H

InChI Key

HZHJRPLOMAIMQQ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C(=C3)C)N)OC2=C1)CC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.